molecular formula C20H30N2O5 B6042417 N,N-diethyl-4-(3-phenylpyrrolidin-1-yl)butanamide;oxalic acid

N,N-diethyl-4-(3-phenylpyrrolidin-1-yl)butanamide;oxalic acid

Cat. No.: B6042417
M. Wt: 378.5 g/mol
InChI Key: DQUOFCNCPHEQLR-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(3-phenylpyrrolidin-1-yl)butanamide; oxalic acid is a compound that has garnered interest in various scientific fields. This compound is known for its unique chemical structure, which includes a pyrrolidine ring and a phenyl group, making it a versatile molecule for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(3-phenylpyrrolidin-1-yl)butanamide typically involves the alkylation of a pyrrolidine derivative with a suitable alkylating agent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium phosphate monohydrate . The intermediate products are then cyclized to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-(3-phenylpyrrolidin-1-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N,N-diethyl-4-(3-phenylpyrrolidin-1-yl)butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(3-phenylpyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-(3-phenylpyrrolidin-1-yl)butanamide stands out due to its unique combination of a pyrrolidine ring and a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N,N-diethyl-4-(3-phenylpyrrolidin-1-yl)butanamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.C2H2O4/c1-3-20(4-2)18(21)11-8-13-19-14-12-17(15-19)16-9-6-5-7-10-16;3-1(4)2(5)6/h5-7,9-10,17H,3-4,8,11-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUOFCNCPHEQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCCN1CCC(C1)C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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